molecular formula C23H20FN3O4S B2703083 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-91-2

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2703083
CAS No.: 898420-91-2
M. Wt: 453.49
InChI Key: DBJDWLLDWAERBG-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical compound with a structure that enables various potential applications, particularly in medicinal chemistry and biological research. Its intricate molecular design implies a multifaceted reactivity profile that makes it a versatile candidate for numerous chemical and biological studies.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate in synthesizing more complex molecules for pharmaceutical research.

Biology

It serves as a probe in studying enzyme interactions and cell signaling pathways due to its ability to modify protein function.

Medicine

The compound is explored for its potential therapeutic effects, including anticancer properties, owing to its structural similarity to known bioactive molecules.

Industry

Industrially, it finds use in creating specialized dyes and polymers due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process:

  • Starting Materials: : The process begins with commercially available precursors like fluorobenzene, methoxybenzenesulfonyl chloride, and others.

  • Functional Group Interconversion: : Reactions such as halogenation, sulfonylation, and coupling are commonly involved.

  • Reaction Conditions: : These steps often require specific catalysts, solvents (like dichloromethane or acetonitrile), and temperature conditions varying between ambient and elevated temperatures.

Industrial Production Methods

Scaling up the synthesis to an industrial level necessitates optimized conditions ensuring cost-effectiveness, high yield, and safety:

  • Catalyst: : Use of homogeneous or heterogeneous catalysts to ensure selective reactivity.

  • Continuous Flow Chemistry: : Adopting continuous flow setups for efficient and scalable production.

  • Purification: : Techniques like crystallization and chromatography are essential to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is reactive under various conditions:

  • Oxidation and Reduction: : It can undergo redox reactions, albeit under carefully controlled conditions.

  • Substitution Reactions:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions often involve controlled temperatures and inert atmospheres.

Major Products

The compound can yield a variety of products depending on the type of reaction, such as:

  • Hydroxylated Derivatives: : From oxidation.

  • Amine Derivatives: : Via reduction.

  • Substituted Aromatics: : Through substitution reactions.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves:

  • Molecular Targets: : It primarily targets enzymes and receptors integral to disease pathways.

  • Pathways: : The compound may inhibit or activate specific biological pathways, leading to therapeutic or biochemical changes.

Comparison with Similar Compounds

Uniqueness

This compound’s unique structure with fluoro, methoxy, and sulfonamide groups distinguishes it from others by enhancing its reactivity and biological efficacy.

Similar Compounds

  • 4-Methoxy-N-phenylbenzenesulfonamide: : Shares the sulfonamide group.

  • 2-Methyl-4-oxoquinazolin-3(4H)-yl: : Related via the quinazolinyl moiety.

  • 3-Fluoro-4-methoxybenzenesulfonamide: : Similar in its functional groups.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJDWLLDWAERBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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